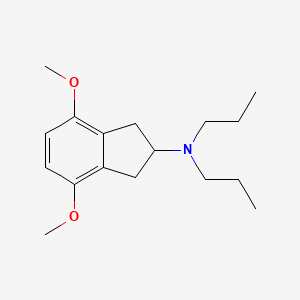

2-N,N-Di-n-propylamino-4,7-dimethoxyindan

Descripción general

Descripción

2-N,N-Di-n-propylamino-4,7-dimethoxyindan is an organic compound belonging to the class of indanes. Indanes are characterized by a cyclopentane ring fused to a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan typically involves the reaction of 4,7-dimethoxyindan with N,N-di-n-propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient catalysts to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-N,N-Di-n-propylamino-4,7-dimethoxyindan undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmacological Research

The compound has been investigated for its role as a dopamine receptor agonist , particularly targeting the dopamine D3 receptor. This receptor is implicated in various central nervous system disorders, including schizophrenia, depression, and addiction .

- Potential Therapeutic Uses :

- Schizophrenia : Selective binding to dopamine D3 receptors may offer therapeutic benefits in managing symptoms.

- Addiction : Its action on dopamine pathways suggests potential in treating substance abuse disorders .

- Neurodegenerative Diseases : Research indicates possible applications in conditions like Parkinson's disease and Alzheimer's disease due to its neuroprotective properties .

Biochemical Studies

The compound has been utilized to study its interactions with biological systems, particularly enzymes and receptors. Its effects on neurotransmitter systems make it a valuable tool for understanding neurochemical pathways .

Industrial Applications

In the pharmaceutical industry, this compound serves as a precursor for synthesizing more complex organic molecules. Its unique structural features enable the development of new therapeutic agents .

Case Study 1: Dopamine D3 Receptor Binding

A study demonstrated that compounds structurally related to this compound exhibited selective binding to the dopamine D3 receptor in vitro. This selectivity is critical for developing treatments aimed at minimizing side effects associated with non-selective dopaminergic drugs .

Case Study 2: Neuroprotective Effects

In vivo studies have shown that derivatives of this compound can exhibit neuroprotective effects against beta-amyloid toxicity, which is relevant in Alzheimer's disease research. The compound was found to mitigate neuronal damage and improve cognitive functions in animal models .

Mecanismo De Acción

The mechanism of action of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan involves its interaction with dopamine receptors. It acts as a dopamine receptor agonist, which means it binds to and activates these receptors. This interaction leads to various physiological effects, including modulation of cardiovascular functions .

Comparación Con Compuestos Similares

Similar Compounds

2-N,N-Di-n-propylamino-4,7-dimethoxyindane: Similar in structure but differs in the position of functional groups.

4,7-Dimethoxyindan: Lacks the N,N-di-n-propylamino group.

2,3-Dihydro-1H-inden-2-amine: Lacks the methoxy groups.

Uniqueness

2-N,N-Di-n-propylamino-4,7-dimethoxyindan is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a dopamine receptor agonist sets it apart from other similar compounds .

Actividad Biológica

2-N,N-Di-n-propylamino-4,7-dimethoxyindan, also referred to as compound 4e, is a derivative of 2-amino-4,7-dimethoxyindan. This compound has garnered interest due to its potential biological activities, particularly in relation to dopaminergic receptor modulation. Understanding its biological activity is critical for evaluating its therapeutic potential, especially in neurological disorders.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H23N1O2

- Molecular Weight : 249.35 g/mol

This compound features a dimethoxy group and a di-n-propylamino group, which are significant for its interaction with biological targets.

The primary mechanism through which this compound exerts its effects involves its role as a dopamine receptor agonist . It has been shown to activate both peripheral presynaptic and central pre- and postsynaptic dopamine receptors. This dual action suggests potential applications in treating conditions associated with dopaminergic dysfunction.

Dopaminergic Activity

Research indicates that this compound demonstrates comparable activity to apomorphine in activating peripheral presynaptic dopamine receptors. This finding is significant as it positions the compound as a potential candidate for further study in dopaminergic therapies.

Cardiovascular Effects

Despite its dopaminergic action, the compound exhibits weak and transient effects on heart rate and blood pressure compared to other sympathomimetics. This characteristic may reduce the risk of cardiovascular side effects commonly associated with stronger sympathomimetic agents.

Case Studies and Research Findings

-

Animal Studies :

- In studies involving rats, various derivatives of 2-amino-4,7-dimethoxyindan were evaluated for their dopaminergic activity. The results indicated that while some derivatives showed weak or inactive properties at both pre- and postsynaptic dopamine receptors, this compound exhibited notable activity .

- Behavioral Tests :

Propiedades

IUPAC Name |

4,7-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-5-9-18(10-6-2)13-11-14-15(12-13)17(20-4)8-7-16(14)19-3/h7-8,13H,5-6,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAHQTSJKYIURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CC2=C(C=CC(=C2C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231945 | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-N,N-dipropyl-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82668-32-4 | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-N,N-dipropyl-1H-inden-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82668-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-N,N-Di-n-propylamino-4,7-dimethoxyindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082668324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-N,N-dipropyl-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RDS-127 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38HAQ9VV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.